Cas no 901234-27-3 (2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide)

2-{5-(4-フルオロフェニル)-2-(4-メトキシフェニル)-1H-イミダゾール-4-イルスルファニル}-N-(フラン-2-イル)メチルアセトアミドは、高度に特異的な生物活性を示す有機化合物です。その分子構造は、フッ素置換基とメトキシ基を有する芳香環、およびイミダゾール核とフラン環を含む複雑な骨格から構成されています。この化合物の特徴的な利点は、チオエーテル結合とアセトアミド部位が分子の安定性と標的タンパク質への親和性を向上させている点です。特に、4位の硫黄原子が求電子性反応や分子間相互作用に寄与し、医薬品開発におけるリード化合物としての潜在性を示唆しています。また、フラン環の導入により脂溶性の調整が可能であり、生体膜透過性の最適化が期待されます。

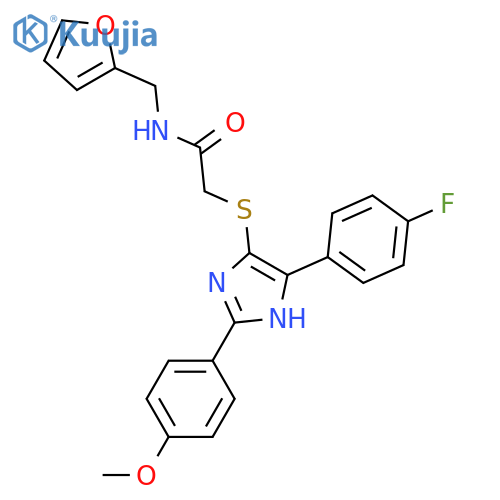

901234-27-3 structure

商品名:2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide

2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide

- 2-[[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

- AKOS001789767

- 2-((5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(furan-2-ylmethyl)acetamide

- 901234-27-3

- 2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide

- F3407-0882

-

- インチ: 1S/C23H20FN3O3S/c1-29-18-10-6-16(7-11-18)22-26-21(15-4-8-17(24)9-5-15)23(27-22)31-14-20(28)25-13-19-3-2-12-30-19/h2-12H,13-14H2,1H3,(H,25,28)(H,26,27)

- InChIKey: ACVWMNKUURZVDD-UHFFFAOYSA-N

- ほほえんだ: C(NCC1=CC=CO1)(=O)CSC1=C(C2=CC=C(F)C=C2)NC(C2=CC=C(OC)C=C2)=N1

計算された属性

- せいみつぶんしりょう: 437.12094084g/mol

- どういたいしつりょう: 437.12094084g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 8

- 複雑さ: 570

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.2

- トポロジー分子極性表面積: 105Ų

2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-0882-3mg |

2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |

901234-27-3 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0882-10mg |

2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |

901234-27-3 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0882-1mg |

2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |

901234-27-3 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0882-5mg |

2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |

901234-27-3 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0882-75mg |

2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |

901234-27-3 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0882-20mg |

2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |

901234-27-3 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0882-2μmol |

2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |

901234-27-3 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0882-20μmol |

2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |

901234-27-3 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0882-25mg |

2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |

901234-27-3 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0882-40mg |

2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |

901234-27-3 | 40mg |

$140.0 | 2023-09-10 |

2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide 関連文献

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

901234-27-3 (2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量